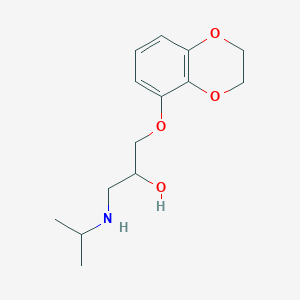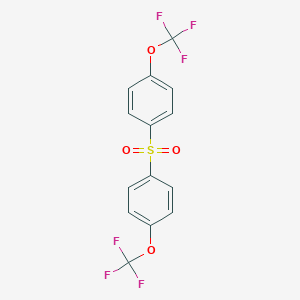
Bis(4-(trifluoromethoxy)phenyl) sulphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(trifluoromethoxy)phenyl) sulphone, commonly known as BTBPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfone-based molecule that contains two trifluoromethoxyphenyl groups attached to a central sulfur atom. BTBPS has been extensively studied for its use in various applications, including as a ligand in catalysts, as a flame retardant, and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of BTBPS is not well understood, but it is believed to act as a Lewis base due to the presence of the sulfur atom in its structure. This allows the compound to form coordination complexes with various metal ions, making it an effective ligand in catalytic reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of BTBPS. However, studies have shown that the compound is not toxic and does not exhibit any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTBPS in lab experiments is its ability to form stable coordination complexes with metal ions, making it an effective ligand in catalytic reactions. Additionally, BTBPS is relatively easy to synthesize and is readily available. However, one limitation of using BTBPS is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving BTBPS. One potential area of research is the development of new catalysts using BTBPS as a ligand. Additionally, the use of BTBPS as a flame retardant in polymers could be further explored, particularly in the development of more environmentally friendly flame retardants. Finally, the potential use of BTBPS in electronic devices, such as organic light-emitting diodes, could also be investigated.
Synthesemethoden
BTBPS can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethoxy)aniline with sulfur dichloride, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of 4-(trifluoromethoxy)phenol to the reaction mixture, resulting in the formation of BTBPS.
Wissenschaftliche Forschungsanwendungen
BTBPS has been widely used in scientific research, particularly in the field of chemistry. The compound has been shown to be an effective ligand in various catalysts, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. Additionally, BTBPS has been used as a flame retardant in polymers due to its ability to inhibit the spread of flames.
Eigenschaften
CAS-Nummer |
1735-37-1 |
|---|---|
Produktname |
Bis(4-(trifluoromethoxy)phenyl) sulphone |
Molekularformel |
C14H8F6O4S |
Molekulargewicht |
386.27 g/mol |
IUPAC-Name |
1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H |
InChI-Schlüssel |
YNWANXHSJBKIAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Andere CAS-Nummern |
1735-37-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





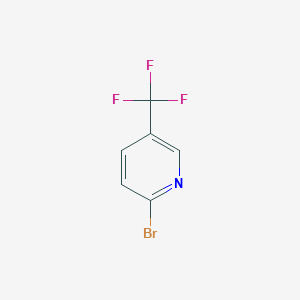
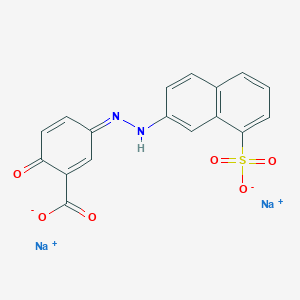
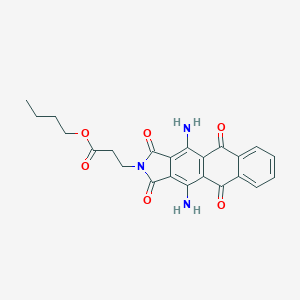
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
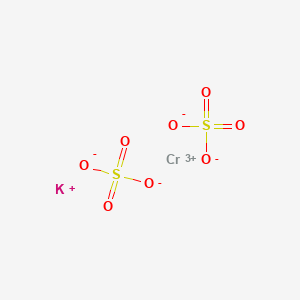

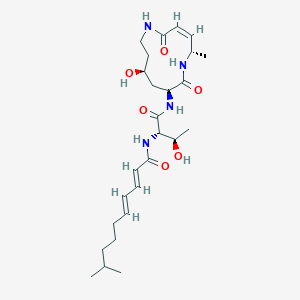
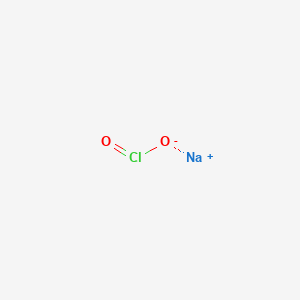
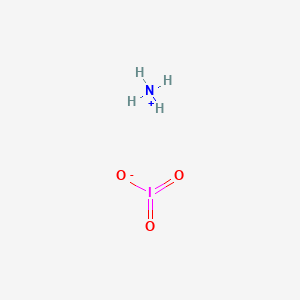

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)
